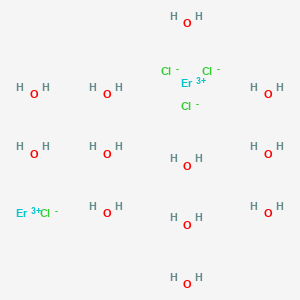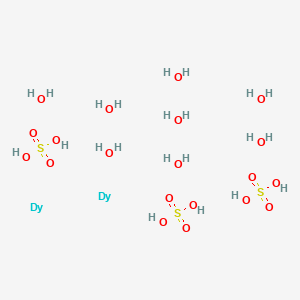
Dysprosium;sulfuric acid;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysprosium(III) sulfate octahydrate can be synthesized by reacting dysprosium oxide (Dy2O3) with sulfuric acid (H2SO4). The reaction typically involves dissolving dysprosium oxide in dilute sulfuric acid, followed by crystallization to obtain the octahydrate form .
Industrial Production Methods
Industrial production of dysprosium(III) sulfate octahydrate follows a similar process, where dysprosium oxide is dissolved in sulfuric acid under controlled conditions to ensure the formation of the desired hydrate. The solution is then evaporated to crystallize the product .
Chemical Reactions Analysis
Types of Reactions
Dysprosium(III) sulfate octahydrate undergoes various chemical reactions, including:
Oxidation: Dysprosium can react with oxygen to form dysprosium oxide (Dy2O3).
Reduction: Dysprosium(III) ions can be reduced to metallic dysprosium.
Substitution: Dysprosium(III) sulfate can participate in substitution reactions with other anions.
Common Reagents and Conditions
Oxidation: Reaction with oxygen at elevated temperatures.
Reduction: Use of reducing agents such as hydrogen gas or metals like zinc.
Substitution: Reaction with other sulfate salts or acids.
Major Products Formed
Oxidation: Dysprosium oxide (Dy2O3).
Reduction: Metallic dysprosium.
Substitution: Formation of new sulfate compounds.
Scientific Research Applications
Dysprosium(III) sulfate octahydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other dysprosium compounds.
Biology: Investigated for its potential use in biological imaging due to its magnetic properties.
Medicine: Explored for use in magnetic resonance imaging (MRI) contrast agents.
Industry: Utilized in the production of high-performance magnets, phosphors, and lasers
Mechanism of Action
The mechanism of action of dysprosium(III) sulfate octahydrate is primarily related to its magnetic properties. Dysprosium ions (Dy3+) have a high magnetic moment, which makes them useful in applications requiring strong magnetic fields. The compound interacts with magnetic fields and can influence the behavior of other magnetic materials in its vicinity .
Comparison with Similar Compounds
Similar Compounds
- Dysprosium carbonate (Dy2(CO3)3)
- Dysprosium oxalate (Dy2(C2O4)3)
- Dysprosium chloride (DyCl3)
- Dysprosium nitrate (Dy(NO3)3)
Uniqueness
Dysprosium(III) sulfate octahydrate is unique due to its specific hydrate form and the presence of sulfate ions. This gives it distinct solubility and reactivity characteristics compared to other dysprosium compounds. Its octahydrate form also influences its crystallization behavior and stability .
Properties
IUPAC Name |
dysprosium;sulfuric acid;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Dy.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUABNDEJDOZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Dy].[Dy] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Dy2H22O20S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid](/img/structure/B8066354.png)
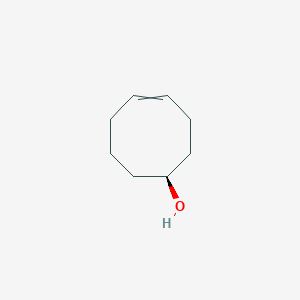
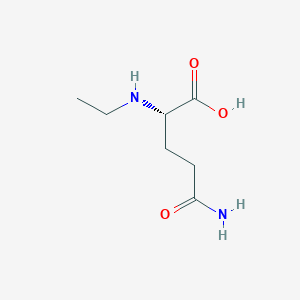
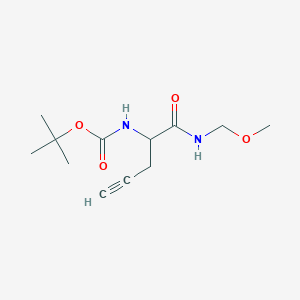

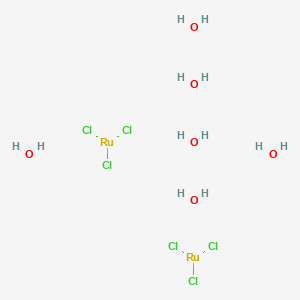
![Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)-](/img/structure/B8066376.png)
![3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione](/img/structure/B8066391.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine](/img/structure/B8066393.png)
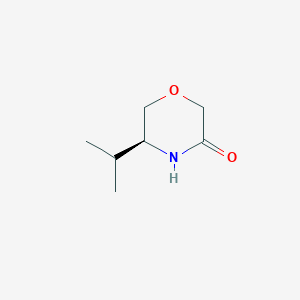
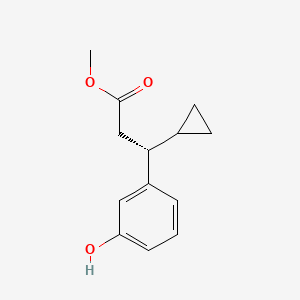
![(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B8066421.png)

